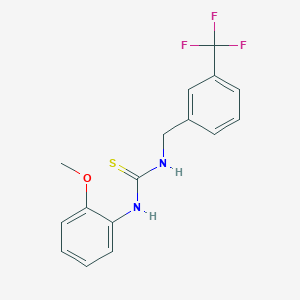

1-(2-Methoxyphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea

描述

1-(2-Methoxyphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea is a thiourea derivative characterized by a 2-methoxyphenyl group attached to one nitrogen and a 3-(trifluoromethyl)benzyl group on the other. Thioureas are known for their versatility in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capacity and electronic properties . The methoxy group enhances solubility and electron-donating effects, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, making this compound a candidate for diverse applications.

属性

IUPAC Name |

1-(2-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2OS/c1-22-14-8-3-2-7-13(14)21-15(23)20-10-11-5-4-6-12(9-11)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKNHSPUGTZQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)NCC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Methoxyphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea is a thiourea derivative with potential biological activities that have garnered attention in medicinal chemistry. This compound is characterized by its unique structural features, which include a methoxyphenyl group and a trifluoromethylphenyl moiety, contributing to its pharmacological properties.

- Molecular Formula : C21H19F3N2O

- Molecular Weight : 372.39 g/mol

- InChIKey : CGJPDPNQFHVLCL-UHFFFAOYSA-N

These properties suggest a complex interaction profile that may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates a range of effects, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of thiourea derivatives, including the compound . The following table summarizes key findings regarding its antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 2 µg/mL | |

| Escherichia coli | 40-50 µg/mL | |

| Pseudomonas aeruginosa | Comparable to ceftriaxone |

The compound has shown significant activity against resistant strains, indicating its potential as a lead compound for further development.

Anticancer Activity

The anticancer properties of thiourea derivatives have also been explored. The following table highlights findings related to the compound's effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| SW480 (Colon cancer) | 7-20 | Moderate cytotoxicity | |

| PC3 (Prostate cancer) | <20 | Growth inhibition | |

| MCF-7 (Breast cancer) | 1.50 | Induced apoptosis |

The data suggests that this compound may target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound appears to act as a dual inhibitor of DNA gyrase and topoisomerase IV in bacterial systems, which are crucial for DNA replication and transcription .

- Anticancer Mechanism : It has been observed that thiourea derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity, indicating cellular damage .

Case Studies

A notable case study involved the evaluation of structural analogs of thioureas, where researchers synthesized various derivatives and tested their biological activities. The study found that modifications to the thiourea scaffold significantly influenced both antimicrobial and anticancer activities, suggesting that further structural optimization could enhance efficacy .

科学研究应用

This compound has been investigated for its biological activity, particularly its anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Anticancer Activity

Research has shown that 1-(2-Methoxyphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12 | Inhibition of proliferation |

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Cell cycle arrest |

The mechanism of action is still under investigation, but preliminary findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Case Study 1: In Vivo Efficacy

In vivo studies conducted on mouse models demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models. Different dosages were tested, revealing a dose-dependent response:

- Dosage Range : 100 mg/kg to 2000 mg/kg

- Observation Period : Tumor size reduction was measured over a period of two weeks post-administration.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies indicate that the compound has a favorable half-life for therapeutic applications. Key findings include:

- Peak Plasma Concentration : Achieved within 2 hours post-administration.

- Half-Life : Approximately 24 hours, suggesting sustained activity.

Applications in Medicinal Chemistry

The compound's unique structure allows for its use in designing new synthetic agents with potential therapeutic applications. Its ability to target specific cellular pathways makes it a candidate for further development in anticancer therapies.

Toxicity Studies

Toxicity assessments have indicated that while the compound effectively inhibits cancer cell growth, it shows reduced toxicity towards normal cells.

Table 2: Selectivity Data

| Cell Type | IC50 (µM) | Selectivity Index |

|---|---|---|

| Normal Fibroblasts | >50 | >4 |

| Cancer Cells (A549) | 12 | - |

This selectivity suggests that the compound could be developed as a safer alternative to traditional chemotherapeutics.

相似化合物的比较

Coordination Chemistry and Metal Complexes

- Cu3 Complex (1-benzyl-3-[3-(trifluoromethyl)phenyl]thiourea): The benzyl group in Cu3 is replaced by a 2-methoxyphenyl group in the target compound. Methoxy’s electron-donating nature could modulate the thiourea’s coordination ability with metals like copper, affecting stability or redox properties in catalytic or biological systems .

- Cu1 and Cu2 Complexes : These feature phenylethyl or phenylethylamine substituents. Bulkier substituents in the target compound (e.g., trifluoromethylbenzyl) may sterically hinder metal coordination but improve lipophilicity for membrane penetration .

Structural and Physical Properties

- 3-(Trifluoromethyl)phenylthiourea (Synonyms in ): The absence of a methoxyphenyl or benzyl group simplifies this analog. The target compound’s methoxy group likely increases hydrogen-bond donor capacity, influencing crystal packing (as seen in ’s intramolecular N–H···O bonds) and melting points. For example, camphor-derived thioureas () melt at 53–70°C, whereas the target may exhibit higher melting points due to stronger intermolecular interactions .

- 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea (–7): Replacing benzyl with a benzoyl group introduces a planar carbonyl moiety. This difference may reduce conformational flexibility but enhance π-π stacking, affecting solubility and solid-state stability .

Key Data Table: Structural and Functional Comparisons

常见问题

Q. Q1. What are the optimal synthetic routes for preparing 1-(2-Methoxyphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of arylthiourea derivatives typically involves reacting a substituted isothiocyanate with a primary amine. For this compound, a plausible route is:

React 2-methoxyphenyl isothiocyanate with 3-(trifluoromethyl)benzylamine in anhydrous dichloromethane or ethanol under nitrogen .

Maintain a temperature range of 0–25°C to minimize side reactions (e.g., thiourea oxidation).

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Key Variables:

- Solvent polarity affects reaction kinetics.

- Excess amine (1.2–1.5 eq) improves thiourea formation .

Structural Elucidation

Q. Q2. Which spectroscopic and computational methods are critical for confirming the molecular structure of this thiourea derivative?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves bond angles (C–S–C ~105°) and hydrogen-bonding networks (N–H···S interactions) .

- DFT Calculations: Predict vibrational frequencies (FTIR) and electronic properties (e.g., HOMO-LUMO gaps) .

Structure-Activity Relationship (SAR) Analysis

Q. Q3. How do substituents (e.g., trifluoromethyl, methoxy) influence the biological activity of this compound compared to other thiourea derivatives?

Methodological Answer: A comparative SAR study reveals:

Biological Activity Profiling

Q. Q4. What experimental models are used to evaluate the anticancer potential of this compound, and how do researchers address contradictory cytotoxicity data?

Methodological Answer:

- In Vitro Assays:

- MTT Assay: Test against human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values compared to cisplatin .

- Apoptosis Markers: Measure caspase-3/7 activation via fluorescence .

- Contradiction Resolution:

Computational Modeling

Q. Q5. How can molecular docking and dynamics simulations predict the interaction of this thiourea with kinase targets like EGFR or VEGFR-2?

Methodological Answer:

- Docking (AutoDock Vina):

- MD Simulations (GROMACS):

Analytical Method Development

Q. Q6. What HPLC or LC-MS methods are recommended for quantifying this compound in biological matrices, and how are matrix effects mitigated?

Methodological Answer:

- HPLC Conditions:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/0.1% formic acid (70:30), 1.0 mL/min.

- Detection: UV at 254 nm (λ_max for thiourea) .

- LC-MS/MS:

- Ionization: ESI+ (m/z 385.1 → 212.0 for quantification).

- Matrix Effects: Use deuterated internal standards (e.g., d₄-thiourea) and protein precipitation (acetonitrile) .

Stability and Degradation Pathways

Q. Q7. What are the major degradation products of this compound under physiological conditions, and how do researchers assess its shelf-life?

Methodological Answer:

- Forced Degradation Studies:

- Hydrolysis (pH 1–13): Monitor via HPLC for cleavage products (e.g., 2-methoxyaniline).

- Oxidation (H₂O₂): Detect sulfonic acid derivatives via FTIR .

- Accelerated Stability Testing:

Comparative Pharmacokinetics

Q. Q8. How does the pharmacokinetic profile of this compound compare to structurally similar thioureas, and what formulation strategies improve bioavailability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。